molecular formula C10H12O3 B3043499 Methyl 3-(1-Hydroxyethyl)benzoate CAS No. 87808-11-5

Methyl 3-(1-Hydroxyethyl)benzoate

Cat. No.: B3043499
CAS No.: 87808-11-5
M. Wt: 180.2 g/mol
InChI Key: NYOJUUILPLWPHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(1-Hydroxyethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(1-Hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-Hydroxyethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-(1-oxoethyl)benzoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(1-Hydroxyethyl)benzyl alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Methyl 3-(1-oxoethyl)benzoate.

    Reduction: 3-(1-Hydroxyethyl)benzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1-Hydroxyethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(1-Hydroxyethyl)benzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes and receptors, influencing various metabolic pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Methyl 3-(1-oxoethyl)benzoate: An oxidized form of Methyl 3-(1-Hydroxyethyl)benzoate.

    3-(1-Hydroxyethyl)benzyl alcohol: A reduced form of the compound.

    Methyl 3-(1-Hydroxyethyl)benzyl ether: A derivative formed through substitution reactions.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .

Properties

IUPAC Name

methyl 3-(1-hydroxyethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJUUILPLWPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.09 g (6.15 mmol) of methyl 3-acetylbenzenecarboxylate (Example 59A) were initially charged in 28 ml methanol. 0.77 g (12.29 mmol) of sodium cyanoborohydride was added, and the reaction solution was then adjusted to pH 3 using a few drops of 1N hydrochloric acid and stirred at RT overnight. The reaction solution was evaporated, water was then added and the mixture was extracted three times with ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and evaporated.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

General Procedure EE: Into the EtOH (70 ml) solution of methyl-3-acetylbenzoate (771 mg, 3.98 mmol) was added sodium borohydride (232 mg, 6.09 mmol). The mixture was stirred at rt under an atmosphere of nitrogen for one hour. After that time, the mixture was quenched with saturated NH4Cl followed by water, extracted with EtOAc (3×50 ml). The extracts were washed with water (50 ml), brine (50 ml), dried over MgSO4. After concentrated in vacuo, a beige oil (6269-42, 700 mg) was obtained. It was purified by chromatography on silica gel (25 g) eluting with 20% (200 ml), 30% (200 ml) and 40% EtOAc/hexane (200 ml) to give the title compound as a colorless oil (504 mg, 67% yield). TLC: Rf=0.41 (eluting with 30% EtOAc/hexane). 1H NMR (400 MHz, CDCl3): δ=1.52 (d, J=6.4 Hz, 3H), 1.89 (d, J=4.0 Hz, 1H), 3.92 (s, 3H), 4.93-5.01 (m, 1H), 7.43 (t, J=8.0 Hz, 1H), 7.59 (md, J=8.0 Hz, 1H), 7.95 (td, J=1.6 & 8.0 Hz, 1H), 8.03-8.05 (m, 1H). MS (ES+): m/z 181.19 [MH+]. HPLC: tR=2.51 min (polar—5 min, ZQ3).
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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